

# Unveiling CS-003 Free Base: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | CS-003 Free base |           |
| Cat. No.:            | B12086429        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**CS-003** Free Base has emerged as a significant area of research within the domain of neurokinin receptor modulation. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of **CS-003** Free Base, a potent triple tachykinin receptor antagonist. Initially developed by Daiichi Sankyo, this small molecule has shown high affinity for human neurokinin-1 (NK1), NK2, and NK3 receptors, indicating its potential therapeutic efficacy in respiratory diseases associated with neurokinins. This document consolidates available data on its biological activity, presents a plausible synthetic route based on related patents, and outlines key experimental workflows.

## **Core Compound Data**

**CS-003 Free Base** is chemically identified as [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone. Its fundamental properties are summarized below.



| Property          | Value                                        |
|-------------------|----------------------------------------------|
| CAS Number        | 191672-52-3                                  |
| Molecular Formula | C34H38Cl2N2O6S                               |
| Molecular Weight  | 673.65 g/mol                                 |
| Target            | Neurokinin Receptor (NK1, NK2, NK3)          |
| Therapeutic Area  | Respiratory Diseases, Immune System Diseases |

# **Discovery and Biological Activity**

The discovery of CS-003 was driven by the therapeutic potential of modulating neurokinin pathways, which are implicated in neurogenic inflammation in respiratory conditions.

### **Receptor Binding Affinity**

CS-003 exhibits high affinity for all three human tachykinin receptors, as detailed in the following table.

| Receptor | Kı (nM) |
|----------|---------|
| NK1      | 2.3     |
| NK2      | 0.54    |
| NK3      | 0.74    |

## In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potent activity of CS-003 in various models of respiratory disease.



| Model                                                   | Effect     | ID50 (mg/kg, i.v.) |
|---------------------------------------------------------|------------|--------------------|
| Substance P-induced tracheal vascular hyperpermeability | Inhibition | 0.13               |
| Neurokinin A-induced bronchoconstriction                | Inhibition | 0.040              |
| Neurokinin B-induced bronchoconstriction                | Inhibition | 0.063              |

Furthermore, oral administration of CS-003 has been shown to inhibit capsaicin-induced coughing and ovalbumin-induced nasal blockade in a dose-dependent manner, with efficacy comparable to existing standards of care like codeine and dexamethasone respectively.[1]

## **Signaling Pathway**

CS-003 acts as an antagonist at G-protein coupled neurokinin receptors. By blocking the binding of endogenous tachykinins (Substance P, Neurokinin A, and Neurokinin B), it inhibits the subsequent intracellular signaling cascades that lead to inflammatory and bronchoconstrictive responses.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Daiichi Sankyo Co., Ltd. Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Unveiling CS-003 Free Base: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12086429#discovery-and-synthesis-of-cs-003-free-base]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com